5-Methylmorpholine-2-carboxylic acid
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Overview
Description
5-Methylmorpholine-2-carboxylic acid is a heterocyclic organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds . The presence of the methyl group at the 5-position and the carboxylic acid group at the 2-position makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylmorpholine-2-carboxylic acid typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to yield substituted morpholines . Another approach involves the intramolecular Mitsunobu reaction and Cs₂CO₃-mediated cyclization of simple amino diols .
Industrial Production Methods
Industrial production of morpholine derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methylmorpholine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the methyl and carboxylic acid groups.
N-Methylmorpholine: Similar structure but with a methyl group on the nitrogen atom.
2-Methylmorpholine: Similar structure but with a methyl group at the 2-position instead of the 5-position.
Uniqueness
5-Methylmorpholine-2-carboxylic acid is unique due to the presence of both the methyl group at the 5-position and the carboxylic acid group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-methylmorpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKFLDCAIOSMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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